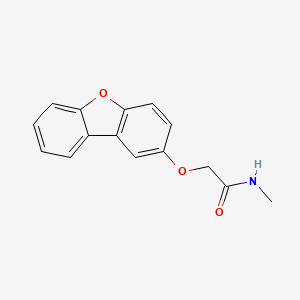
N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide, also known as EMPC, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EMPC is a pyrazine derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide has been shown to improve cognitive function and memory. N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide has also been shown to have antioxidant and anti-inflammatory effects. In addition, N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide, including further studies on its mechanism of action, its potential applications in drug development, and its potential use in the development of organic semiconductors. In addition, further studies are needed to determine the optimal dosage and administration of N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide for various applications.
Synthesis Methods
N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide can be synthesized through a number of methods, including the reaction of 2-acetyl-5-methylpyrazine with 2-ethyl-6-methylphenylhydrazine in the presence of a catalyst. The resulting product can be purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide has been studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug development, N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In material science, N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide has been studied for its potential applications in the development of organic semiconductors.
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-4-12-7-5-6-10(2)14(12)18-15(19)13-9-16-11(3)8-17-13/h5-9H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOSJWTWTPMMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=NC=C(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-5-methylpyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)

![1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B7635904.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7635906.png)
![3-(3-fluorophenyl)-3-hydroxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B7635913.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B7635927.png)
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7635930.png)
![2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7635931.png)
![1-(1,3-Dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine](/img/structure/B7635932.png)


![N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide](/img/structure/B7635961.png)
![2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B7635966.png)